molecular formula C10H8ClFN2O2 B13652309 Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B13652309
M. Wt: 242.63 g/mol
InChI Key: ANXYYCYSCZPRDT-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyrrole derivative with a chlorinated pyridine compound in the presence of a base can yield the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The molecular pathways involved include the inhibition of the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in tumor growth and progression .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Lacks the fluorine atom but has similar structural features.

    Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Lacks the chlorine atom but retains the fluorine atom.

Uniqueness

Ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

ethyl 3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)8-7(11)6-3-5(12)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14)

InChI Key

ANXYYCYSCZPRDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)F)Cl

Origin of Product

United States

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